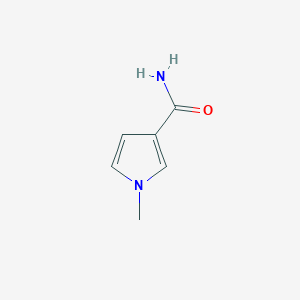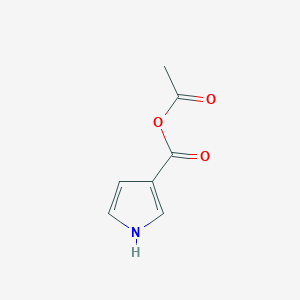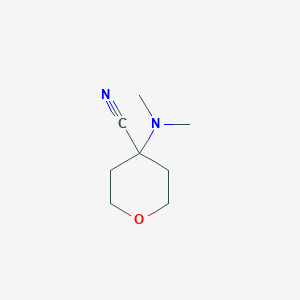
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, also known as N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2H-chromen-3-carboxamide, is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it has been suggested that this compound may act by binding to the active site of enzymes such as DPP-4 and GSK-3β, thereby inhibiting their activity. This inhibition may lead to increased insulin sensitivity and glucose uptake in cells, which could be beneficial in the treatment of diabetes and related metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of DPP-4 and GSK-3β, which are involved in the regulation of glucose metabolism and insulin signaling pathways. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes and related metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments include its unique structure and potential therapeutic properties. This compound may be useful in the study of various biological processes related to glucose metabolism and insulin signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the study of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. Another direction is to explore the potential toxicity and safety of this compound in animal models and humans. Additionally, this compound may be useful as a tool compound for the study of other biological processes beyond glucose metabolism and insulin signaling pathways.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves the reaction of 2H-chromen-3-carboxylic acid with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has potential applications in scientific research as a tool compound for the study of various biological processes. This compound has been shown to have inhibitory effects on certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of glucose metabolism and insulin signaling pathways. Therefore, this compound may have potential therapeutic applications in the treatment of diabetes and related metabolic disorders.
Propriétés
| 166115-78-2 | |
Formule moléculaire |
C17H20N4O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C17H20N4O5/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)9-7-10-11(25-3)5-4-6-12(10)26-8-9/h4-6,9H,7-8,18H2,1-3H3,(H,19,22) |
Clé InChI |
PZYWMHNAPNHGNY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N |
Synonymes |
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,4-dihydro-5-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)


![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)




